Simeprevir-13Cd3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H47N5O7S2 |

|---|---|

Molecular Weight |

754.0 g/mol |

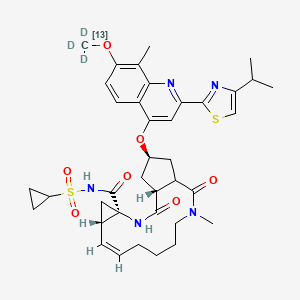

IUPAC Name |

(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-13-methyl-17-[8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-7-(trideuterio(113C)methoxy)quinolin-4-yl]oxy-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1/i5+1D3 |

InChI Key |

JTZZSQYMACOLNN-IWQNPWMRSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C2=C(C=C1)C(=CC(=N2)C3=NC(=CS3)C(C)C)O[C@@H]4C[C@@H]5C(C4)C(=O)N(CCCC/C=C\[C@@H]6C[C@]6(NC5=O)C(=O)NS(=O)(=O)C7CC7)C)C |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Simeprevir-13Cd3: A Technical Guide for Researchers

Introduction

Simeprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a significant component in the therapeutic arsenal against chronic hepatitis C.[1][2] Its isotopically labeled counterpart, Simeprevir-13Cd3, serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a stable isotope-labeled version of Simeprevir, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry assays.

Tabulated Chemical Properties

| Property | This compound | Simeprevir (Unlabeled) |

| Molecular Formula | C37¹³CH44D3N5O7S2[3] | C38H47N5O7S2[1][4] |

| Molecular Weight | 753.95 g/mol | 749.94 g/mol |

| CAS Number | Not available | 923604-59-5 |

| Appearance | White to almost white powder (expected) | White to almost white powder |

| Melting Point | Data not available | 225 °C |

| Solubility | Data not available | Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (4 mg/mL). |

| Canonical SMILES | CC1=C(O--INVALID-LINK--([2H])[2H])C=CC2=C1N=C(C3=NC(C(C)C)=CS3)C=C2O[C@H]4C--INVALID-LINK--[C@]5(C(NS(=O)(C6CC6)=O)=O)N7)=O">C@@H--INVALID-LINK--C4 | CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

| InChI Key | Data not available | JTZZSQYMACOLNN-VDWJNHBNSA-N |

Chemical Structure

The macrocyclic structure of Simeprevir is a key feature contributing to its high affinity and specificity for the HCV NS3/4A protease.

Mechanism of Action and Signaling Pathway

Simeprevir is a direct-acting antiviral agent that functions as a competitive, reversible, and noncovalent inhibitor of the HCV NS3/4A serine protease. This protease is essential for viral replication as it cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).

Furthermore, the HCV NS3/4A protease disrupts the host's innate immune response by cleaving two critical adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This cleavage prevents the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state. By inhibiting the NS3/4A protease, Simeprevir not only blocks viral replication but can also restore these innate immune signaling pathways.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would follow the established routes for Simeprevir with the introduction of isotopically labeled precursors at appropriate steps. The key macrocyclization is achieved via a ring-closing metathesis reaction.

Quantification of Simeprevir in Human Plasma using HPLC-MS/MS with this compound as Internal Standard

This protocol is based on a validated method for the determination of Simeprevir in human plasma and is adapted for the use of this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of human plasma sample, add a known concentration of this compound solution in acetonitrile as an internal standard.

-

Precipitate plasma proteins by adding a sufficient volume of acetonitrile.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. HPLC Conditions:

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

- Simeprevir: Monitor the specific precursor to product ion transition.

- This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

-

Instrument Tuning: Optimize cone voltage and collision energy for both analytes to achieve maximum sensitivity.

4. Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Simeprevir into blank plasma.

-

Add a constant amount of this compound internal standard to all calibrators, quality controls, and unknown samples.

-

The concentration of Simeprevir in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The linear range is typically from 2.00 to 2000 ng/mL.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Simeprevir in biological samples. Its chemical and physical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based bioanalytical methods. The understanding of Simeprevir's mechanism of action, including its role in potentially restoring host immune pathways, provides a broader context for its therapeutic effects. The provided experimental workflow outlines a standard approach for its application in pharmacokinetic studies, which can be adapted and optimized for specific research needs.

References

- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus NS3/4A Protease Inhibits Complement Activation by Cleaving Complement Component 4 | PLOS One [journals.plos.org]

- 4. Simeprevir - Wikipedia [en.wikipedia.org]

A Technical Guide to the Proposed Synthesis and Purification of Isotopically Labeled Simeprevir

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis and purification of isotopically labeled simeprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The introduction of an isotopic label, such as carbon-14 (¹⁴C), into the simeprevir molecule is essential for conducting critical drug metabolism and pharmacokinetic (DMPK) studies, including absorption, distribution, metabolism, and excretion (ADME) profiling.[1][2] Such studies are fundamental to the drug development process, providing invaluable data on a drug candidate's behavior in biological systems.[3]

This document provides a detailed, albeit theoretical, framework for the synthesis of [¹⁴C]-simeprevir, leveraging established synthetic routes for the unlabeled compound and general principles of isotopic labeling.[4][5] The proposed "late-stage" labeling strategy aims to introduce the radioisotope in the final steps of the synthesis to maximize efficiency and minimize the handling of radioactive materials.

Proposed Synthesis of [¹⁴C]-Simeprevir

The proposed synthesis involves the preparation of a key ¹⁴C-labeled quinoline intermediate, which is then incorporated into the final simeprevir macrocycle. The labeling position has been chosen for its expected metabolic stability.

Part 1: Synthesis of ¹⁴C-Labeled Quinoline Intermediate

The synthetic route begins with the preparation of a ¹⁴C-labeled 7-methoxy-8-methylquinoline fragment. The carbon-14 label is introduced via [¹⁴C]-methyl iodide, a common and commercially available radiolabeled precursor.

Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-7-hydroxy-8-methylquinoline.

-

Starting from a suitable precursor, 2-chloro-7-hydroxy-8-methylquinoline is synthesized using established methods.

-

-

Step 2: O-Alkylation with [¹⁴C]-Methyl Iodide.

-

To a solution of 2-chloro-7-hydroxy-8-methylquinoline in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added.

-

[¹⁴C]-Methyl iodide is then introduced, and the reaction mixture is stirred at room temperature until completion.

-

The product, 2-chloro-7-[¹⁴C-methoxy]-8-methylquinoline, is isolated and purified by column chromatography.

-

-

Step 3: Introduction of the Thiazole Moiety.

-

The purified 2-chloro-7-[¹⁴C-methoxy]-8-methylquinoline is then subjected to a Suzuki coupling or a similar cross-coupling reaction with a suitable 4-isopropylthiazole boronic acid or ester to yield the desired ¹⁴C-labeled quinoline-thiazole intermediate.

-

-

Step 4: Functionalization for Coupling.

-

The intermediate is further functionalized to prepare it for coupling with the macrocyclic core. This may involve the introduction of a hydroxyl group.

-

Part 2: Assembly of the [¹⁴C]-Simeprevir Macrocycle

The ¹⁴C-labeled quinoline fragment is then coupled with the pre-synthesized macrocyclic precursor, followed by the final cyclization step.

Experimental Protocol:

-

Step 5: Coupling of the Labeled Fragment.

-

The ¹⁴C-labeled quinoline-thiazole intermediate is coupled with the P2 cyclopentane core fragment, which is synthesized separately. This coupling is typically an amide bond formation.

-

-

Step 6: Formation of the Linear Diene Precursor.

-

The resulting molecule is then coupled with the P1 cyclopropylsulfonamide fragment to form the full linear diene precursor.

-

-

Step 7: Ring-Closing Metathesis (RCM).

-

The key macrocyclization is achieved through a Ring-Closing Metathesis (RCM) reaction using a ruthenium-based catalyst (e.g., Grubbs catalyst). This step is performed under high dilution conditions to favor intramolecular cyclization.

-

-

Step 8: Final Deprotection.

-

Any remaining protecting groups are removed to yield the final [¹⁴C]-simeprevir product.

-

Purification and Analysis

The purification of the final radiolabeled product is critical to ensure high chemical and radiochemical purity. A multi-step purification and analysis workflow is proposed.

Purification Protocol

-

Initial Work-up:

-

The crude reaction mixture from the final synthesis step is subjected to a standard aqueous work-up to remove inorganic salts and highly polar impurities.

-

-

Flash Column Chromatography:

-

The crude product is then purified by flash column chromatography on silica gel to remove non-polar impurities and unreacted starting materials.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved by preparative reverse-phase HPLC. This technique offers high resolution and is capable of separating the desired product from closely related impurities.

-

Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

The chemical purity of the final compound is determined by analytical HPLC with UV detection.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is used to confirm the identity of the product by verifying its molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton and carbon-13 NMR are used to confirm the structure of the final compound, comparing the spectra to that of an authentic unlabeled standard.

-

-

Radiochemical Purity and Specific Activity:

-

The radiochemical purity is determined by radio-HPLC, where the eluent is passed through a radioactivity detector.

-

The specific activity (in mCi/mmol) is determined by liquid scintillation counting of a known mass of the purified compound.

-

Data Presentation

The following tables present hypothetical but realistic quantitative data for the proposed synthesis and purification of [¹⁴C]-simeprevir.

Table 1: Proposed Synthesis of [¹⁴C]-Simeprevir - Hypothetical Yields

| Step | Reaction | Starting Material (Mass) | Product (Mass) | Yield (%) |

| 2 | O-Alkylation with [¹⁴C]-Methyl Iodide | 100 mg | 95 mg | 85 |

| 3 | Thiazole Coupling | 95 mg | 110 mg | 78 |

| 5 | P2 Core Coupling | 110 mg | 150 mg | 75 |

| 6 | P1 Fragment Coupling | 150 mg | 180 mg | 82 |

| 7 | Ring-Closing Metathesis | 180 mg | 135 mg | 76 |

| 8 | Final Deprotection | 135 mg | 120 mg | 90 |

Table 2: Purification and Final Product Characterization - Hypothetical Data

| Parameter | Method | Result |

| Purification | ||

| Recovery from Preparative HPLC | - | 85% |

| Final Product Analysis | ||

| Chemical Purity | Analytical HPLC (UV at 254 nm) | >99.0% |

| Identity Confirmation | LC-MS (m/z) | Consistent with expected mass |

| Structural Confirmation | ¹H and ¹³C NMR | Consistent with simeprevir structure |

| Radiochemical Purity | Radio-HPLC | >99.0% |

| Specific Activity | Liquid Scintillation Counting | 55 mCi/mmol |

| Isotopic Enrichment | Mass Spectrometry | >98% |

This guide provides a comprehensive, though theoretical, roadmap for the synthesis and purification of isotopically labeled simeprevir. The successful execution of this work would provide a critical tool for advancing the understanding of simeprevir's pharmacokinetic and metabolic profile. Researchers undertaking this synthesis should adhere to all safety protocols for handling radioactive materials.

References

A Technical Guide to Simeprevir-13Cd3 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Simeprevir-13Cd3 as an internal standard in quantitative bioanalysis. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of stable isotope-labeled internal standards for accurate and precise quantification of simeprevir in biological matrices.

Core Principles of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality control samples. The IS is used to correct for the variability in the analytical procedure, including sample preparation, injection volume, and instrument response.

A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative bioanalysis. A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H or D, ¹⁵N).

This compound is a SIL of the antiviral drug simeprevir, where one carbon atom has been replaced by its heavy isotope, ¹³C, and three hydrogen atoms have been replaced by deuterium (d3). This isotopic enrichment increases the mass of the molecule without significantly altering its chemical and physical properties.

The fundamental principle behind the use of a SIL IS is that it behaves nearly identically to the analyte of interest throughout the entire analytical process:

-

Sample Preparation: Both the analyte and the SIL IS will have similar extraction recoveries from the biological matrix.

-

Chromatography: They will co-elute from the liquid chromatography (LC) column, meaning they have the same retention time.

-

Mass Spectrometry: They will exhibit similar ionization efficiencies and fragmentation patterns in the mass spectrometer.

Because of these shared properties, any variations that occur during the analysis will affect both the analyte and the SIL IS to the same extent. The mass spectrometer can differentiate between the analyte and the SIL IS based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the SIL IS's signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Mechanism of Action of this compound as an Internal Standard

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. When added to a biological sample containing simeprevir, this compound serves as a chemical and physical mimic of the drug.

During sample processing, such as protein precipitation or liquid-liquid extraction, any loss of simeprevir will be accompanied by a proportional loss of this compound. In the LC-MS/MS system, both compounds are ionized and fragmented. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both simeprevir and this compound.

The concentration of simeprevir in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is generated by analyzing samples with known concentrations of simeprevir and a constant concentration of this compound.

The following diagram illustrates the logical relationship of using an internal standard for quantification.

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocol

While a specific protocol detailing the use of this compound was not found in the public literature, the following is a representative experimental protocol for the quantification of simeprevir in human plasma using an isotopically labeled internal standard, based on a validated method by S. Callewaert et al. (2014). It is highly probable that a similar protocol would be employed for this compound.

Materials and Reagents

-

Simeprevir reference standard

-

This compound (or other stable isotope-labeled simeprevir) internal standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

-

Thawing: Thaw all plasma samples, calibration standards, and quality control samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound working solution to each tube (except for blank samples).

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex mix all tubes for approximately 30 seconds.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

The following diagram illustrates the experimental workflow for sample preparation.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution program to separate simeprevir from endogenous plasma components.

-

Flow Rate: A typical flow rate of 0.4 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Simeprevir: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (The precursor ion will be higher than that of simeprevir due to the isotopic labeling).

-

Quantitative Data and Method Validation

The following tables summarize the validation data for a representative LC-MS/MS method for the quantification of simeprevir in human plasma. This data is based on the method by S. Callewaert et al. (2014) and is expected to be similar for a method using this compound.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 2.00 - 2000 ng/mL |

| Dilution | Up to 50-fold (extending range to 100,000 ng/mL) |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 2.00 | ≤ 8.5 | 99.7 - 108.5 | ≤ 8.5 | 99.7 - 108.5 |

| Low QC | 6.00 | ≤ 6.5 | 98.3 - 101.7 | ≤ 6.5 | 98.3 - 101.7 |

| Medium QC | 200 | ≤ 5.0 | 99.0 - 101.0 | ≤ 5.0 | 99.0 - 101.0 |

| High QC | 1600 | ≤ 4.4 | 99.4 - 100.6 | ≤ 4.4 | 99.4 - 100.6 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Parameter | Simeprevir | Internal Standard |

| Extraction Recovery | Consistent across QC levels | Consistent |

| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed |

Therapeutic Mechanism of Action of Simeprevir

While the focus of this guide is on the use of this compound as an internal standard, it is beneficial to understand the therapeutic mechanism of action of simeprevir. Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.

Simeprevir is a potent and specific inhibitor of the HCV NS3/4A protease. This protease is a viral enzyme essential for the replication of HCV. The virus produces its proteins as a single large polyprotein, which must be cleaved into individual functional proteins. The NS3/4A protease is responsible for several of these cleavages.

By inhibiting the NS3/4A protease, simeprevir prevents the processing of the viral polyprotein, thereby halting the formation of new, functional viral particles and disrupting the viral life cycle.

The following diagram illustrates the HCV polyprotein processing pathway and the inhibitory action of simeprevir.

Caption: HCV polyprotein processing and the inhibitory action of simeprevir.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of simeprevir in biological matrices. Its mechanism of action relies on the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for the correction of analytical variability. The use of this compound in LC-MS/MS methods enables the development of highly accurate, precise, and robust assays, which are essential for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical practice.

Commercial Availability and Analytical Applications of Simeprevir-13Cd3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key analytical applications of Simeprevir-13Cd3. Simeprevir, an NS3/4A protease inhibitor, has been a critical component in the treatment of Hepatitis C virus (HCV) infection. The isotopically labeled version, this compound, serves as an indispensable internal standard for highly accurate quantification of the parent drug in complex biological matrices, a crucial aspect of pharmacokinetic and bioequivalence studies in drug development.

Commercial Sourcing and Availability

This compound is available from several specialized chemical suppliers that provide high-purity stable isotope-labeled compounds for research and development purposes. The table below summarizes the key information from prominent commercial vendors. Purity levels are consistently high, although pricing is typically provided upon quotation request due to the specialized nature of these reagents.

| Supplier | Catalog Number | Available Unit Sizes | Purity |

| Clinivex | RCLS3C45684 | 10 mg, 25 mg, 50 mg, 100 mg | High Purity (specific % not listed, requires CoA)[1] |

| MedChemExpress | HY-10241S | Inquire for sizes | High Purity (unlabeled >98%)[2][3] |

| Alfa Chemistry | ACMA00064161 | Inquire for sizes | High Purity (specific % not listed, requires CoA)[4] |

Experimental Protocol: Quantification of Simeprevir in Human Plasma using LC-MS/MS

The following protocol outlines a validated method for the quantification of simeprevir in human plasma using a stable isotope-labeled internal standard like this compound. This method is adapted from established bioanalytical procedures for simeprevir.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

1. Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove proteins from plasma samples, which can interfere with the analysis.

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected simeprevir levels).

-

Vortex the mixture for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

-

Column: A reversed-phase C18 column (e.g., Xterra MS C18, 100 x 4.6 mm, 3.5 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ion Transitions:

-

Simeprevir: The specific precursor-to-product ion transition for simeprevir would be determined by direct infusion and optimization.

-

This compound: The precursor ion will be shifted by +4 m/z units compared to simeprevir. The product ion may be the same or shifted, depending on the fragmentation pattern. These transitions must be optimized for maximum sensitivity.

-

-

Data Analysis: The concentration of simeprevir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

Visualizing the Workflow and Supply Chain

Experimental Workflow for Simeprevir Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying simeprevir in plasma samples.

Caption: A flowchart detailing the experimental workflow for the quantification of simeprevir in plasma.

Commercial Supply Chain for this compound

This diagram outlines the typical supply chain for obtaining this compound for research purposes.

Caption: A simplified diagram illustrating the commercial supply chain for this compound.

References

Simeprevir-13Cd3 certificate of analysis and isotopic purity

An In-depth Technical Guide to Simeprevir-13Cd3: Certificate of Analysis and Isotopic Purity Assessment

Introduction

Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C.[1][2][3] It functions as a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][4] Isotopically labeled versions of therapeutic agents, such as this compound, are indispensable tools in drug development. They are primarily used as internal standards in quantitative bioanalytical assays (e.g., liquid chromatography-mass spectrometry) to support pharmacokinetic and metabolism studies. The heavy isotopes (¹³C and Deuterium) give the molecule a distinct mass, allowing it to be differentiated from the unlabeled drug while maintaining nearly identical chemical and physical properties.

This guide provides a representative Certificate of Analysis for this compound and details the technical methodologies used to confirm its isotopic purity and structural integrity, intended for researchers and drug development professionals.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The hepatitis C virus produces its proteins as a single large polyprotein, which must be cleaved into individual, functional non-structural (NS) and structural proteins to assemble new viruses. The HCV NS3/4A serine protease is responsible for carrying out four of these essential cleavages. Simeprevir acts as a competitive, reversible inhibitor by binding non-covalently to the active site of the NS3/4A protease. This binding event blocks the enzyme's access to the viral polyprotein, thereby preventing its cleavage and halting the viral replication cycle.

Caption: Simeprevir inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein cleavage.

Representative Certificate of Analysis

A Certificate of Analysis (CofA) for an isotopically labeled standard provides critical data on its identity, purity, and quality. The following tables summarize typical data for a batch of this compound.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Appearance | White to Off-White Solid |

| Molecular Formula | C₃₇¹³CH₃₅D₃N₄O₇S₂ |

| Molecular Weight | 753.95 g/mol |

| CAS Number | 1217522-72-9 (Unlabeled) |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Analytical Quality Control Data

| Analysis | Method | Result |

| Chemical Purity | HPLC (288 nm) | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | 99.2 atom % ¹³C; 99.4 atom % D |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to Structure |

| Mass Identity | HRMS (ESI+) | [M+H]⁺ = 754.28 (Calculated: 754.27) |

Experimental Protocols for Purity Determination

Accurate determination of both chemical and isotopic purity is essential for the use of this compound as an internal standard. The two primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Enrichment Analysis by LC-MS

Mass spectrometry is the definitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its isotopologues. High-resolution mass spectrometry (HRMS), often with a Time-of-Flight (TOF) analyzer, provides the necessary resolution to distinguish between closely related isotopic peaks.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of ~1 µg/mL for analysis.

-

Chromatographic Separation: The sample is injected into a UHPLC (Ultra-High-Performance Liquid Chromatography) system to separate the analyte from any impurities.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection: The column effluent is directed into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan mode over a mass range (e.g., m/z 100-1000) to detect the parent ion.

-

-

Data Analysis:

-

The mass spectrum corresponding to the Simeprevir chromatographic peak is extracted.

-

The ion intensities for the unlabeled Simeprevir (M), the desired labeled this compound (M+4), and other possible isotopologues are measured.

-

The isotopic enrichment is calculated by comparing the relative abundance of the target labeled ion (M+4) to the sum of all related isotopic peaks. The contribution from the natural abundance of ¹³C and other isotopes in the unlabeled molecule must be corrected for.

-

Caption: General workflow for determining isotopic enrichment of this compound using LC-MS.

Protocol 2: Structural Confirmation and Purity by NMR

NMR spectroscopy is used to confirm the molecular structure and can also be used to assess isotopic purity, particularly the position of the ¹³C label.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: A standard proton NMR spectrum is acquired. The spectrum should match that of an unlabeled reference standard, with the exception of the signal corresponding to the protons on the deuterated methyl groups, which should be absent or significantly reduced. This confirms the position of the deuterium labels.

-

¹³C NMR Analysis: A quantitative ¹³C NMR experiment is performed.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A proton-decoupled ¹³C experiment with a long relaxation delay (d1) and inverse-gated decoupling to ensure accurate signal integration.

-

Data Analysis: The signal corresponding to the ¹³C-labeled carbon atom will be significantly enhanced compared to the other carbon signals, which are present at natural abundance (~1.1%). The ratio of the integral of the enriched carbon signal to a non-enriched carbon signal of a similar type (e.g., another aromatic carbon) allows for the calculation of ¹³C enrichment.

-

Conclusion

The rigorous analytical characterization of this compound is paramount to its function as a reliable internal standard in regulated bioanalysis. A comprehensive Certificate of Analysis, supported by detailed experimental protocols for mass spectrometry and NMR spectroscopy, ensures the material's identity, chemical purity, and isotopic enrichment. This validation provides researchers and drug developers with the confidence required for its application in critical pharmacokinetic and metabolic studies, ultimately supporting the development of antiviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]

- 3. Simeprevir - Wikipedia [en.wikipedia.org]

- 4. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Understanding the Mass Shift of Simeprevir-13Cd3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift observed between the antiviral drug Simeprevir and its isotopically labeled counterpart, Simeprevir-13Cd3. Stable isotope-labeled compounds are critical internal standards in quantitative bioanalytical assays, enabling precise and accurate measurements in complex matrices. This document provides a detailed overview of the underlying principles, experimental methodologies, and data interpretation related to the mass shift of this compound.

Quantitative Data Summary

The introduction of stable isotopes into the Simeprevir molecule results in a predictable and measurable increase in its molecular weight. This mass shift is fundamental to its utility as an internal standard in mass spectrometry-based assays. The key quantitative data for unlabeled Simeprevir and this compound are summarized in the table below.

| Parameter | Unlabeled Simeprevir | This compound | Mass Shift (Δm/z) |

| Molecular Formula | C₃₈H₄₇N₅O₇S₂[1][2][3] | C₃₇¹³CH₄₄D₃N₅O₇S₂[4] | +4.014 Da |

| Monoisotopic Mass | 749.2941 g/mol | 753.3081 g/mol | +4.014 Da |

| Average Molecular Weight | 749.94 g/mol [1] | 753.95 g/mol | +4.01 g/mol |

Note: The mass shift is a result of the incorporation of one Carbon-13 (¹³C) atom and three Deuterium (²H or D) atoms, replacing one ¹²C and three ¹H atoms, respectively.

The Core Principle: Isotopic Labeling

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, this is achieved by replacing one carbon atom with its heavier isotope, ¹³C, and three hydrogen atoms with their heavier isotope, deuterium (D). This subtle modification does not significantly alter the chemical properties of the molecule, ensuring that the labeled and unlabeled compounds exhibit nearly identical behavior during sample preparation and chromatographic separation. However, the difference in mass allows for their distinct detection by a mass spectrometer.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

An In-Depth Technical Guide to the Core Differences Between Simeprevir and Simeprevir-13Cd3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeprevir, a potent NS3/4A protease inhibitor, has been a significant component in the therapeutic arsenal against the Hepatitis C virus (HCV). In the realm of analytical chemistry and drug development, the use of isotopically labeled internal standards is paramount for accurate quantification of drug candidates in biological matrices. This technical guide provides a comprehensive examination of the key distinctions between Simeprevir and its isotopically labeled analog, Simeprevir-13Cd3. While structurally and functionally analogous in their therapeutic action, their utility in research and development differs fundamentally. This document will delve into their respective roles, physicochemical properties, and the analytical methodologies where these differences are most critical.

Introduction: The Role of Simeprevir in HCV Therapy

Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[4][5] By inhibiting this protease, Simeprevir effectively halts the viral life cycle. Furthermore, the NS3/4A protease has been shown to interfere with the host's innate immune response by cleaving key signaling proteins such as mitochondrial antiviral-signaling protein (MAVS) and Toll-like receptor 3 (TLR3) adaptor protein (TRIF). Simeprevir's inhibition of the NS3/4A protease may also help in restoring these host immune pathways.

This compound: The Isotopically Labeled Internal Standard

This compound is a stable isotope-labeled version of Simeprevir. In this analog, one carbon atom is replaced with its heavier isotope, Carbon-13 (¹³C), and three hydrogen atoms are replaced with deuterium (d3). This labeling results in a molecule with a higher molecular weight than the parent Simeprevir, but with virtually identical chemical and physical properties. This subtle difference in mass is the cornerstone of its application as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary purpose of using an isotopically labeled internal standard like this compound is to correct for variability during sample preparation and analysis. Because it behaves almost identically to the unlabeled analyte (Simeprevir) during extraction, chromatography, and ionization, any loss or variation in the analytical process will affect both the analyte and the internal standard proportionally. This allows for highly accurate and precise quantification of Simeprevir in complex biological matrices such as plasma and tissue.

Comparative Data

The fundamental difference between Simeprevir and this compound lies in their molecular weight, a direct consequence of the isotopic labeling. Other physicochemical properties are expected to be nearly identical.

| Property | Simeprevir | This compound | Reference |

| Molecular Formula | C₃₈H₄₇N₅O₇S₂ | C₃₇¹³CH₄₄D₃N₅O₇S₂ | |

| Molecular Weight | 749.94 g/mol | Approx. 753.97 g/mol | |

| Primary Application | Therapeutic Agent (Antiviral) | Internal Standard (Bioanalysis) | |

| Biological Activity | Potent HCV NS3/4A Protease Inhibitor | Not intended for therapeutic use, but expected to have identical biological activity to Simeprevir. |

Experimental Protocols: Quantification of Simeprevir using LC-MS/MS

The use of this compound as an internal standard is central to the accurate quantification of Simeprevir in pharmacokinetic and other drug development studies. A typical experimental workflow is outlined below.

Sample Preparation

-

Spiking: A known concentration of this compound (internal standard) is added to the biological sample (e.g., plasma).

-

Protein Precipitation: Proteins in the plasma sample are precipitated, typically by adding a solvent like acetonitrile. This step is crucial for removing interfering macromolecules.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant, containing both Simeprevir and this compound, is transferred to a clean tube for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate Simeprevir and its internal standard from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Simeprevir and this compound.

-

Simeprevir Transition: e.g., m/z 750.3 → 597.2

-

This compound Transition: e.g., m/z 754.3 → 601.2

-

-

Quantification: The peak area ratio of the analyte (Simeprevir) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Simeprevir in the original sample by comparing it to a calibration curve prepared with known concentrations of Simeprevir and a constant concentration of this compound.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the quantification of Simeprevir in plasma using this compound as an internal standard.

Caption: Simeprevir inhibits the HCV NS3/4A protease, preventing viral polyprotein cleavage and the inactivation of host immune signaling proteins MAVS and TRIF.

Conclusion

References

- 1. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Simeprevir: A Dual-Targeting Antiviral for Hepatitis C and a Candidate for SARS-CoV-2 Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Simeprevir, a potent, macrocyclic, noncovalent, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a cornerstone in the evolution of direct-acting antiviral therapies for chronic hepatitis C.[1][2] Its well-characterized mechanism of action and established safety profile have led to its investigation as a repurposed therapeutic agent for other viral diseases, most notably COVID-19.[3][4] This technical guide provides a comprehensive overview of the applications of simeprevir in both hepatitis C treatment and SARS-CoV-2 research. It delves into its mechanism of action against both viruses, summarizes key quantitative data from in vitro and clinical studies, and provides detailed experimental protocols for relevant assays. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of simeprevir's antiviral properties.

Simeprevir in the Context of Hepatitis C Virus (HCV) Infection

Simeprevir is a second-generation protease inhibitor specifically designed to target the HCV NS3/4A serine protease.[5] This enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication. By competitively inhibiting the NS3/4A protease, simeprevir effectively halts the viral replication process.

Mechanism of Action against HCV

The hepatitis C virus produces a single polyprotein that must be cleaved by both host and viral proteases to generate functional viral proteins. The HCV NS3/4A protease is responsible for multiple cleavages within the non-structural region of the polyprotein. Simeprevir binds to the active site of the NS3/4A protease in a noncovalent, reversible manner, preventing it from processing the polyprotein and thereby inhibiting viral replication.

In Vitro Efficacy against HCV Genotypes

Simeprevir has demonstrated potent inhibitory activity against multiple HCV genotypes in in vitro biochemical protease assays.

| HCV Genotype | IC50 (nM) | Reference |

| 1a | <13 | |

| 1b | <13 | |

| 2 | <13 | |

| 3 | 37 | |

| 4 | <13 | |

| 5 | <13 | |

| 6 | <13 | |

| Replicon Assay | ||

| Huh7-Luc cells | EC50: 8 nM, EC90: 24 nM |

Clinical Efficacy of Simeprevir-Containing Regimens

Simeprevir has been evaluated in numerous clinical trials, primarily in combination with other direct-acting antivirals like sofosbuvir, or with peginterferon and ribavirin. The primary endpoint in these trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment.

| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate | Reference |

| QUEST-1 & 2 | Simeprevir + PegIFN/RBV | Treatment-Naïve, Genotype 1 | 80% | |

| PROMISE | Simeprevir + PegIFN/RBV | Relapsed after IFN-based therapy, Genotype 1 | 79% | |

| OPTIMIST-2 | Simeprevir + Sofosbuvir | Treatment-Naïve or Experienced, Genotype 1 with Cirrhosis | 83% | |

| COSMOS-like cohort | Simeprevir + Sofosbuvir ± RBV | Genotype 1 | 90% |

Resistance to Simeprevir in HCV

Resistance to simeprevir is primarily associated with specific amino acid substitutions in the NS3 protease. The most common resistance-associated variant (RAV) is the Q80K polymorphism, which is naturally present in a significant proportion of patients with HCV genotype 1a. Other key resistance positions include S122, R155, and D168. Baseline resistance testing for the Q80K polymorphism is recommended before initiating simeprevir-based therapy in patients with HCV genotype 1a.

Simeprevir in the Context of SARS-CoV-2 Research

The urgency of the COVID-19 pandemic prompted large-scale drug repurposing efforts. Simeprevir was identified as a promising candidate due to its potential to inhibit key SARS-CoV-2 enzymes.

Mechanism of Action against SARS-CoV-2

Unlike its targeted action against HCV, simeprevir exhibits a multi-pronged attack on SARS-CoV-2. In vitro studies have shown that it can inhibit two critical viral enzymes: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). Additionally, simeprevir has been shown to modulate the host immune response.

-

Inhibition of Main Protease (Mpro/3CLpro): Similar to its role in HCV, the SARS-CoV-2 Mpro is essential for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins required for viral replication. Simeprevir has been shown to inhibit Mpro activity, albeit with a weaker potency compared to its action on HCV protease.

-

Inhibition of RNA-dependent RNA Polymerase (RdRp): Unexpectedly, simeprevir was also found to inhibit the SARS-CoV-2 RdRp, the enzyme responsible for replicating the viral RNA genome. This dual-targeting mechanism makes simeprevir a particularly interesting candidate for further investigation.

-

Modulation of Host Immune Response: Simeprevir has been observed to modulate host immune responses, including the JAK/STAT signaling pathway, which is involved in the inflammatory cytokine storm often seen in severe COVID-19. Specifically, it has been shown to affect the induction of Interferon-Stimulated Gene 15 (ISG15).

In Vitro and In Vivo Efficacy against SARS-CoV-2

Simeprevir has demonstrated potent antiviral activity against SARS-CoV-2 in various in vitro models. However, in vivo studies have so far been limited and have not shown a similar effect at the tested dosage.

| Assay Type | Cell Line | Value | Reference |

| Cell-based Assays | |||

| Antiviral Activity | Vero E6 | EC50: 4.08 µM | |

| Cytotoxicity | Vero E6 | CC50: 19.33 µM | |

| Antiviral Activity | Vero E6 | EC50: 1.41 ± 0.12 µM | |

| Enzymatic Assays | |||

| Mpro (3CLpro) Inhibition | Biochemical Assay | IC50: 9.6 ± 2.3 µM | |

| Mpro (3CLpro) Inhibition | Biochemical Assay | IC50: ~10 µM | |

| RdRp Inhibition | Biochemical Assay | IC50: ~5 µM | |

| In Vivo Study | |||

| Antiviral Activity | hACE2 Transgenic Mice | No significant viral load reduction at 10 mg/kg/day |

Notably, simeprevir has been shown to act synergistically with remdesivir in suppressing SARS-CoV-2 replication in vitro. This suggests a potential role for simeprevir in combination therapies for COVID-19.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

HCV NS3/4A Protease FRET Assay

This assay is used to determine the inhibitory activity of compounds against the HCV NS3/4A protease.

-

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520). In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

-

Protocol Outline:

-

Recombinant HCV NS3/4A protease is incubated with varying concentrations of simeprevir (or other test compounds) in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% Chaps, 15% glycerol) in a 96- or 384-well plate.

-

The reaction is initiated by adding the FRET peptide substrate.

-

The fluorescence intensity is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™ 520).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

SARS-CoV-2 Mpro (3CLpro) Inhibition Assay

A similar FRET-based assay is used to measure the inhibition of SARS-CoV-2 Mpro.

-

Principle: A FRET substrate containing a specific Mpro cleavage site is used. The assay can utilize a CFP-YFP conjugate where cleavage by Mpro reduces the FRET efficiency.

-

Protocol Outline:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with simeprevir at various concentrations.

-

The FRET substrate is added to start the reaction.

-

The change in FRET signal is monitored over time using a plate reader.

-

The rate of substrate cleavage is determined, and IC50 values are calculated as described for the HCV protease assay.

-

SARS-CoV-2 RdRp Primer Extension Assay

This assay evaluates the ability of a compound to inhibit the RNA synthesis activity of the viral RdRp.

-

Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template. The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) extends the primer in the presence of ribonucleotide triphosphates (rNTPs). The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of extended product is quantified.

-

Protocol Outline:

-

The RNA primer/template duplex is prepared by annealing a fluorescently labeled primer to a template RNA.

-

The RdRp enzyme complex is assembled and incubated with varying concentrations of simeprevir.

-

The primer/template duplex and a mixture of all four rNTPs are added to initiate the primer extension reaction.

-

The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

-

The reaction is stopped, and the RNA products are denatured.

-

The products are separated by denaturing urea-PAGE.

-

The gel is imaged using a fluorescence scanner, and the intensity of the bands corresponding to the unextended primer and the full-length product are quantified.

-

The percentage of inhibition is calculated, and IC50 values are determined.

-

Cell-Based Viral Replication/Titer Reduction Assay (HCV and SARS-CoV-2)

These assays measure the ability of a compound to inhibit viral replication in a cellular context.

-

Principle: Permissive host cells (e.g., Huh-7 cells for HCV, Vero E6 or A549-ACE2 cells for SARS-CoV-2) are infected with the virus in the presence of the test compound. After a period of incubation, the amount of viral replication is quantified. This can be done by measuring viral RNA levels (RT-qPCR), quantifying viral protein expression (Western blot or immunofluorescence), or determining the infectious virus titer in the supernatant (plaque assay or TCID50).

-

Protocol Outline (General):

-

Plate permissive cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of simeprevir for a short period before infection.

-

Infect the cells with a known multiplicity of infection (MOI) of the virus.

-

After an adsorption period, remove the virus inoculum and add fresh media containing the corresponding concentrations of simeprevir.

-

Incubate the plates for a specific duration (e.g., 24-72 hours).

-

Quantify the viral load. This can be done by:

-

RT-qPCR: Extracting total RNA from the cells or supernatant and quantifying viral RNA copies.

-

Plaque Assay: Serially diluting the supernatant and using it to infect new cell monolayers under an agarose overlay. The number of plaques (zones of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).

-

TCID50 Assay: Determining the dilution of the supernatant that causes cytopathic effect (CPE) in 50% of infected cell cultures.

-

-

Calculate the EC50 value, which is the concentration of the compound that reduces viral replication by 50%.

-

In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).

-

Conclusion

Simeprevir is a well-established and highly effective direct-acting antiviral for the treatment of chronic hepatitis C, specifically targeting the NS3/4A protease. Its journey in antiviral research has expanded to include SARS-CoV-2, where it demonstrates a novel, multi-target mechanism of action by inhibiting both the main protease and the RNA-dependent RNA polymerase, in addition to modulating host immune responses. While in vitro studies have shown significant promise for simeprevir as a COVID-19 therapeutic, particularly in combination with other antivirals like remdesivir, further in vivo and clinical investigations are necessary to establish its therapeutic efficacy in this new context. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and drug development professionals working to combat these and other viral threats.

References

- 1. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Simeprevir and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simeprevir, a second-generation NS3/4A protease inhibitor, has been a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] Its potent in vitro activity has prompted further investigation into its broader antiviral potential and the development of analogous compounds. This technical guide provides a comprehensive overview of the in vitro antiviral activity of simeprevir and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

Simeprevir is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A protease, an enzyme critical for viral replication.[2][3][4][5] By inhibiting this protease, simeprevir prevents the cleavage of the viral polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virions. This targeted mechanism of action has demonstrated high efficacy against HCV, particularly genotypes 1 and 4. Recent studies have also explored the in vitro activity of simeprevir against other viruses, including SARS-CoV-2, suggesting a broader antiviral potential. This guide summarizes the key in vitro findings for simeprevir and its derivatives, providing a foundation for future research and development.

Quantitative In Vitro Antiviral Activity

The in vitro efficacy of simeprevir and its analogs is typically quantified by determining the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of Simeprevir against Hepatitis C Virus (HCV)

| Compound | HCV Genotype | Assay System | EC50 (nM) | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Simeprevir | 1a | Replicon | 28.4 | - | >16 | >500 | |

| Simeprevir | 1b | Replicon | 8.1 - 25.2 | - | >16 | >500 | |

| Simeprevir | 1a | Chimeric Replicon (without Q80K) | - | - | - | - | |

| Simeprevir | 1a | Chimeric Replicon (with Q80K) | - | - | - | - | |

| Simeprevir | 1b | Chimeric Replicon | - | - | - | - | |

| Simeprevir | 2 | NS3/4A Protease Assay | - | <13 | - | - | |

| Simeprevir | 3 | NS3/4A Protease Assay | - | 37 | - | - | |

| Simeprevir | 4 | NS3/4A Protease Assay | - | <13 | - | - | |

| Simeprevir | 5 | NS3/4A Protease Assay | - | <13 | - | - | |

| Simeprevir | 6 | NS3/4A Protease Assay | - | <13 | - | - |

Note: Fold change (FC) in EC50 values are often reported for clinical isolates compared to a wild-type reference strain.

Table 2: In Vitro Antiviral Activity of Simeprevir against SARS-CoV-2

| Compound | Cell Line | Assay System | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Simeprevir | Vero E6 | Antiviral Assay (RT-qPCR) | 1.41 ± 0.12 | - | >32.5 | >23 | |

| Simeprevir | Human 293T | Antiviral Assay | - | 2.3 | >50 | >21.7 | |

| Simeprevir | A549-hACE2 | Antiviral Assay | 9 | - | 56 | 6.2 | |

| Simeprevir | Huh7.5 | Antiviral Assay | 14 | - | 33 | 2.4 |

Table 3: In Vitro Activity of Simeprevir Analogs against HCV

| Analog | Modification | Assay System | EC50 (nM) | Reference(s) |

| 29 (Simeprevir) | - | HCV 1b Replicon (luciferase assay) | 7.8 | |

| 32 | 8-chloro derivative | HCV 1b Replicon (luciferase assay) | 2.9 | |

| 28 | Parent compound | HCV 1b Replicon (luciferase assay) | - | |

| 30 | 8-ethyl derivative | HCV 1b Replicon (luciferase assay) | Less active than 29 | |

| 31 | 8-fluoro derivative | HCV 1b Replicon (luciferase assay) | Less active than 29 | |

| 22 | Tryptophan derivative | HCV Replicon Assay | 640 |

Mechanism of Action

Simeprevir's primary mechanism of action against HCV is the inhibition of the NS3/4A serine protease. The NS3 protein, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins essential for viral replication. Simeprevir, a macrocyclic non-covalent inhibitor, binds to the active site of the NS3 protease, preventing this cleavage and thereby disrupting the viral life cycle.

Against SARS-CoV-2, in silico studies have suggested that simeprevir may target the viral main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).

Experimental Protocols

HCV Replicon Assay

The HCV replicon system is a widely used cell-based assay for evaluating the antiviral activity of compounds against HCV.

-

Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Methodology:

-

Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., simeprevir) in DMSO. Further dilute in assay medium to achieve the final desired concentrations, ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).

-

Treatment: Remove the culture medium from the cells and add the prepared drug dilutions.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication:

-

Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer.

-

RT-qPCR: Extract total RNA and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Antiviral Assay (Vero E6 cells)

This protocol outlines a common method for assessing the in vitro antiviral activity of compounds against SARS-CoV-2.

-

Cell Line: Vero E6 cells.

-

Virus: SARS-CoV-2.

-

Methodology:

-

Cell Plating: Seed Vero E6 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Infection and Treatment: Inoculate the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01, in the presence of varying concentrations of the test compound (e.g., simeprevir).

-

Incubation: Incubate the infected cells for a defined period, for instance, 24 hours.

-

Quantification of Viral Replication:

-

RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using RT-qPCR.

-

TCID50 Assay: Determine the 50% tissue culture infectious dose (TCID50) by serially diluting the supernatant and infecting fresh Vero E6 cells.

-

-

-

Data Analysis: Determine the EC50 value by analyzing the dose-dependent inhibition of viral replication.

HCV NS3/4A Protease Enzymatic Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the HCV NS3/4A protease.

-

Reagents:

-

Recombinant HCV NS3/4A protease.

-

Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).

-

-

Methodology:

-

Reaction Setup: In a 384-well microplate, combine the assay buffer, the test compound at various concentrations, and the recombinant NS3/4A protease.

-

Incubation: Incubate the mixture for a specified time to allow for inhibitor binding.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the protease.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the protease activity.

Conclusion

Simeprevir demonstrates potent and specific in vitro activity against various HCV genotypes by inhibiting the NS3/4A protease. Furthermore, emerging evidence suggests its potential as a broader-spectrum antiviral agent, with demonstrated in vitro efficacy against SARS-CoV-2. The experimental protocols detailed in this guide provide a framework for the continued evaluation of simeprevir and the discovery of novel analogs with improved potency, broader activity, and enhanced resistance profiles. The systematic application of these in vitro assays is crucial for advancing the development of next-generation antiviral therapeutics.

References

- 1. Simeprevir for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Throughput Quantification of Simeprevir in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Simeprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, Simeprevir-13Cd3, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C infection.[1] It functions by inhibiting the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] Monitoring the plasma concentrations of Simeprevir is essential for optimizing therapeutic outcomes and minimizing potential adverse effects. This application note describes a validated LC-MS/MS method for the reliable determination of Simeprevir concentrations in human plasma, a technique widely used for its sensitivity and selectivity in quantifying drugs in biological matrices.[3][4] The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.

Signaling Pathway of Simeprevir Action

Simeprevir targets the HCV NS3/4A serine protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins essential for replication. By competitively and reversibly binding to the active site of the protease, Simeprevir blocks this cleavage process, thereby halting the viral life cycle.

Experimental Workflow

The analytical method involves a straightforward workflow, beginning with the precipitation of plasma proteins, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Simeprevir analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (K2EDTA)

-

Deionized water

Stock and Working Solutions

-

Simeprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Simeprevir in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Simeprevir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

Sample Preparation

-

Pipette 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the this compound working solution in acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | Xterra MS C18 (100 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or gradient elution optimized for separation |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.0 kV |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Simeprevir | 749.3 | 597.2 |

| This compound (IS) | 753.3 | 597.2 |

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 2.00 to 2000 ng/mL. The correlation coefficient (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | < 15% | 85-115% | < 15% | 85-115% |

| Medium QC | < 15% | 85-115% | < 15% | 85-115% |

| High QC | < 15% | 85-115% | < 15% | 85-115% |

Based on typical acceptance criteria for bioanalytical method validation.

Recovery and Matrix Effect

The extraction recovery of Simeprevir from human plasma was consistent and reproducible. No significant matrix effects were observed, indicating the sample preparation method effectively removed interfering substances.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linear Range | 2.00 - 2000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | |

| Intra-day Precision (%CV) | 4.4 - 8.5% | |

| Inter-day Precision (%CV) | Not explicitly stated, but method successfully applied in clinical studies | |

| Intra-day Accuracy (% Bias) | -0.3 to 8.5% | |

| Inter-day Accuracy (% Bias) | Not explicitly stated, but method successfully applied in clinical studies | |

| Internal Standard | This compound (inferred); Simeprevir-D6 also reported |

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Simeprevir in human plasma using a stable isotope-labeled internal standard. The simple and rapid sample preparation, combined with the sensitivity and selectivity of tandem mass spectrometry, makes this method highly suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics and can be reliably applied to pharmacokinetic and therapeutic drug monitoring studies of Simeprevir.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Quantitative Analysis of Simeprevir in Biological Matrices Using a Labeled Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction